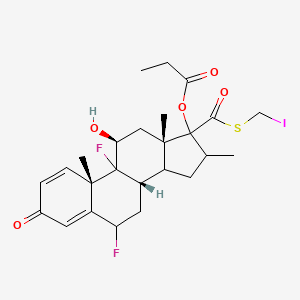

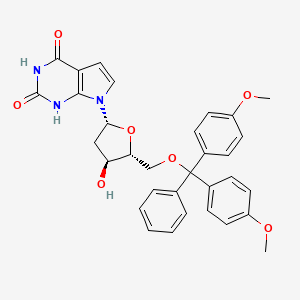

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

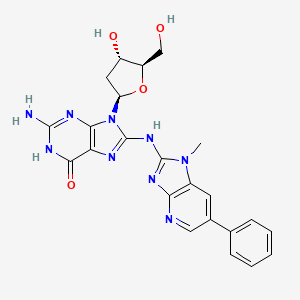

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine (5-DMT-dX) is a derivative of the purine nucleoside xanthosine (X) which has been modified through the introduction of a dimethoxytrityl (DMT) group at the 5'-position and a deaza group at the 7-position. 5-DMT-dX has been extensively studied in the laboratory and is used in a variety of synthetic applications. In particular, 5-DMT-dX has been used as a precursor for the synthesis of nucleoside analogs and as a protecting group for the synthesis of oligonucleotides. 5-DMT-dX has also been used in the study of the mechanism of action of several enzymes, including DNA polymerases and RNA polymerases.

Applications De Recherche Scientifique

Synthesis and Structural Studies

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine and its derivatives have been extensively studied for their synthesis methods and structural properties. Seela, Driller, and Liman (1985) detailed the synthesis of 7-Desaza-2′-desoxyxanthosin and related compounds, providing foundational knowledge for further research into pyrrolo[2,3-d]-pyrimidine deoxynucleosides. These compounds were obtained through nucleophilic displacement, which was made possible by carefully managing the reactivity of chromophore halogens and protecting groups (Seela, Driller, & Liman, 1985). This research has laid the groundwork for further advancements in nucleoside chemistry, particularly in the synthesis of modified DNA fragments.

Modified DNA Fragments and Stability

In the realm of DNA research, modified bases such as 7-hydro-8-oxo-2'-deoxyguanosine have been synthesized using the protected form of this compound. This method has enabled the solid-phase synthesis of well-defined oligodeoxyribonucleotides containing modified residues at predetermined positions, after deprotection and purification processes. Such advancements have significant implications for understanding DNA damage and repair mechanisms, as well as for the development of therapeutic agents (Roelen et al., 1991).

Oligonucleotides Incorporating Modified Bases

Further studies by Seela and Shaikh (2006) on oligonucleotides containing 7-deaza-2′-deoxyxanthosine have revealed insights into base protection and base-pair stability. This research has emphasized the importance of selecting suitable protecting groups for the synthesis of these oligonucleotides, as well as the universal base-pairing properties of 7-deaza-2′-deoxyxanthosine. These findings have potential applications in the design of nucleic acid probes and therapeutic agents, highlighting the versatility and stability of these modified bases (Seela & Shaikh, 2006).

Detritylation and Deprotection Methods

The kinetics and mechanism of detritylation, a crucial step in the synthesis of modified nucleotides and oligonucleotides, have been explored in depth. Research into the deprotection (detritylation) of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine nucleoside has provided valuable insights into the conditions that favor efficient removal of protecting groups without damaging sensitive nucleoside structures. Such studies are essential for optimizing the synthesis processes of modified nucleic acids for research and therapeutic applications (Russell et al., 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine is the DNA molecule . This compound is a nucleoside derivative, which means it can be incorporated into the structure of DNA during the process of DNA synthesis .

Mode of Action

5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine interacts with its target by being incorporated into the DNA molecule during the process of DNA synthesis . This incorporation can lead to changes in the structure and function of the DNA molecule .

Biochemical Pathways

The compound affects the DNA synthesis pathway, a crucial biochemical pathway involved in the replication of genetic material . The downstream effects of this interaction can include changes in gene expression and potentially the function of the cells in which the DNA is present .

Pharmacokinetics

As a nucleoside derivative, it is likely to be well-absorbed and distributed throughout the body, where it can interact with dna molecules .

Result of Action

The molecular and cellular effects of the action of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine are dependent on the specific context in which it is used. In general, the incorporation of this compound into DNA can lead to changes in the structure and function of the DNA, which can in turn affect gene expression and cellular function .

Action Environment

The action, efficacy, and stability of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the cells in which the compound is acting .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of '5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine' involves protecting the hydroxyl group at the 5' position with a dimethoxytrityl group, followed by the synthesis of the 7-deaza-2'-deoxyxanthosine ring system.", "Starting Materials": [ "2'-Deoxyguanosine", "Dimethoxytrityl chloride", "Triethylamine", "7-Nitro-2,1,3-benzoxadiazole", "Sodium hydride", "Methanol", "Acetic acid", "Dichloromethane", "Diethyl ether" ], "Reaction": [ "Protection of the 5'-hydroxyl group of 2'-deoxyguanosine with dimethoxytrityl chloride and triethylamine in dichloromethane to yield 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine.", "Reduction of the nitro group of 7-nitro-2,1,3-benzoxadiazole with sodium hydride in methanol to yield 7-amino-2,1,3-benzoxadiazole.", "Coupling of 7-amino-2,1,3-benzoxadiazole with 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine using 1H-tetrazole as a coupling agent in dichloromethane to yield 5'-O-(4,4'-dimethoxytrityl)-7-(2,1,3-benzoxadiazol-7-yl)-2'-deoxyguanosine.", "Removal of the dimethoxytrityl group with acetic acid in dichloromethane to yield 7-(2,1,3-benzoxadiazol-7-yl)-2'-deoxyguanosine.", "Cyclization of 7-(2,1,3-benzoxadiazol-7-yl)-2'-deoxyguanosine with sodium hydride in dimethylformamide to yield '5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine'." ] } | |

Numéro CAS |

869355-16-8 |

Formule moléculaire |

C32H31N3O7 |

Poids moléculaire |

569.6 g/mol |

Nom IUPAC |

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27-,28-/m1/s1 |

Clé InChI |

GBRCVBCLGPKOIS-JCYYIGJDSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC6=C5NC(=O)NC6=O)O |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |

SMILES canonique |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |

Synonymes |

7-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-.beta.-D-erythro-pentofuranosyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)